molecular formula C₁₅H₁₂N₂O₆ B1153709 6'-Methoxy Olsalazine

6'-Methoxy Olsalazine

Cat. No.: B1153709
M. Wt: 316.27
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Olsalazine (B1677275) and Aminosalicylate Prodrugs in Molecular Research

Olsalazine is an established anti-inflammatory agent and a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA). drugbank.comnih.gov It is structurally composed of two molecules of 5-ASA linked by an azo bond. drugbank.comnih.gov This unique structure allows for targeted drug delivery to the colon. After oral administration, olsalazine remains largely intact in the upper gastrointestinal tract, with minimal systemic absorption. fda.gov Upon reaching the colon, resident bacteria cleave the azo bond, releasing the two active 5-ASA molecules directly at the site of inflammation. drugbank.comfda.gov This mechanism of action forms the basis for its use in managing inflammatory bowel diseases like ulcerative colitis. drugbank.comnih.gov

The success of olsalazine and other aminosalicylate prodrugs, such as sulfasalazine (B1682708) and balsalazide, has spurred further research into novel derivatives. ualberta.ca The primary goal is to refine the therapeutic profile by modifying the carrier molecule or the 5-ASA structure itself. This has led to the synthesis and investigation of a wide array of olsalazine analogs and other azosalicylic acid derivatives. ualberta.ca

Rationale for Methoxy (B1213986) Substitution in Drug Discovery and Chemical Biology

The introduction of a methoxy (-OCH3) group is a common and effective strategy in drug discovery and chemical biology. ijfans.org This substitution can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Methoxy groups can also alter the electronic properties of a molecule, potentially enhancing its binding affinity to target enzymes or receptors. acs.org

In the context of phenolic compounds, the addition of a methoxy group has been shown to enhance antioxidant activity. ijfans.org Furthermore, strategic placement of methoxy groups can improve metabolic stability by blocking sites susceptible to enzymatic degradation. semanticscholar.org In the field of anti-inflammatory drug design, methoxy-substituted compounds have demonstrated potent inhibitory effects on key inflammatory mediators. acs.org

Hypothesis-Driven Research Objectives for 6'-Methoxy Olsalazine Investigation

The investigation into this compound is driven by several key hypotheses aimed at potentially improving upon the characteristics of the parent compound, olsalazine. The primary research objectives include:

Synthesis and Characterization: To develop a reliable and efficient synthetic route for this compound and to fully characterize its chemical structure and purity using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Profiling: To determine the key physicochemical properties of this compound, including its solubility, lipophilicity (LogP), and chemical stability. These parameters are crucial for predicting its behavior in biological systems.

In Vitro Metabolic Stability: To assess the stability of this compound in the presence of liver microsomes to predict its metabolic fate in the body. A key hypothesis is that the methoxy group may alter the rate and pattern of metabolism compared to olsalazine.

Evaluation of Azo Bond Cleavage: To investigate the cleavage of the azo bond in this compound by colonic bacteria to ensure the release of the active 5-ASA and the novel methoxy-substituted 5-ASA moiety.

Anti-inflammatory Activity Assessment: To evaluate the anti-inflammatory properties of this compound and its liberated metabolites in various in vitro models, such as measuring the inhibition of pro-inflammatory cytokine production in immune cells. The hypothesis is that the methoxy-substituted 5-ASA may possess enhanced or complementary anti-inflammatory activity.

Research Findings

While comprehensive research on this compound is still emerging, preliminary data from suppliers indicates its availability for research purposes. sapphirebioscience.com The molecular formula is cited as C15H12N2O6 with a molecular weight of 316.27 g/mol . sapphirebioscience.com

To illustrate the type of data generated in such investigations, the following tables represent hypothetical yet plausible findings for a novel derivative like this compound, based on typical results for analogous compounds.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValue
Molecular FormulaC15H12N2O6
Molecular Weight316.27 g/mol
AppearanceYellowish-orange powder
Melting Point>250 °C (decomposes)
Solubility in WaterSparingly soluble
Calculated LogP2.8

Table 2: In Vitro Anti-inflammatory Activity (Hypothetical IC50 Values)

CompoundInhibition of TNF-α (IC50, µM)Inhibition of IL-6 (IC50, µM)
Olsalazine15.221.8
This compound10.816.5
5-Aminosalicylic acid25.432.1
Methoxy-5-Aminosalicylic acid18.924.7

These hypothetical data tables are intended to be illustrative of the research objectives. The actual experimental values would be determined through rigorous scientific investigation.

Properties

Molecular Formula

C₁₅H₁₂N₂O₆

Molecular Weight

316.27

Synonyms

4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization

Retrosynthetic Analysis for 6'-Methoxy Olsalazine (B1677275)

A retrosynthetic analysis of 6'-Methoxy Olsalazine reveals a logical disconnection at the central azo linkage (-N=N-). This bond is synthetically formed through the reaction of a diazonium salt with an activated aromatic ring. This leads to two key precursors: 5-aminosalicylic acid and 6-methoxysalicylic acid.

Key Precursors and Intermediate Synthesis Pathways

The primary precursors for the synthesis of this compound are:

5-Aminosalicylic Acid (5-ASA): A commercially available compound, 5-ASA serves as the source of the diazonium salt intermediate.

6-Methoxysalicylic Acid: This precursor contains the distinctive 6'-methoxy moiety. Its synthesis can be achieved through various methods, including the methylation of 2,6-dihydroxybenzoic acid.

The synthesis pathway commences with the diazotization of 5-aminosalicylic acid. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite to generate the highly reactive diazonium salt. chemrevlett.comuobasrah.edu.iqchemrevlett.comorientjchem.org

Strategic Incorporation of the 6'-Methoxy Moiety

The strategic incorporation of the 6'-methoxy group is achieved by utilizing 6-methoxysalicylic acid as the coupling partner for the 5-aminosalicylic acid diazonium salt. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups on the 6-methoxysalicylic acid ring activates it for electrophilic aromatic substitution, facilitating the azo coupling reaction. The coupling is typically performed under alkaline conditions, which deprotonates the phenolic hydroxyl group and further enhances the nucleophilicity of the aromatic ring. chemrevlett.comuobasrah.edu.iq

Novel Synthetic Routes for this compound

Recent advancements in synthetic chemistry offer opportunities for developing novel and more efficient routes to olsalazine analogs, which can be extrapolated to the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of reaction parameters. Key optimization points include:

Temperature: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. chemrevlett.comuobasrah.edu.iq

pH: The pH of the reaction medium is critical for both the diazotization (acidic) and the coupling (alkaline) steps. Precise pH control prevents side reactions and ensures the desired product formation.

Stoichiometry: The molar ratio of the reactants, particularly the diazonium salt and the coupling agent, must be carefully controlled to maximize the yield and minimize the formation of byproducts.

Development of Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic methods. For olsalazine analogs, greener protocols have been explored, such as one-pot reactions in water under microwave irradiation. tandfonline.comresearchgate.nettandfonline.com These methods can reduce the use of hazardous organic solvents, shorten reaction times, and potentially improve yields. tandfonline.comtandfonline.com

Spectroscopic and Chromatographic Methods for Structural Elucidation in Research Contexts

The structural elucidation of the newly synthesized this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the precise arrangement of atoms in the molecule. The predicted chemical shifts would confirm the presence of both the 5-aminosalicylic acid and 6-methoxysalicylic acid moieties and the formation of the azo linkage.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the carboxylic acid and phenolic groups, the C=O stretch of the carboxylic acid, and the N=N stretch of the azo group.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound and for its purification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity checks.

The following tables present the predicted spectroscopic data for this compound based on the analysis of its constituent parts and related compounds.

Predicted ¹H NMR Data for this compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | | Ar-H | 6.8 - 8.2 | m | | -OCH₃ | ~3.9 | s | | -OH | Broad s | | -COOH | Broad s |

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxyl) 165 - 175
Aromatic C 110 - 160

Predicted IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic acid & Phenol) 3200 - 3600 (broad)
C-H (Aromatic) 3000 - 3100
C=O (Carboxylic acid) 1650 - 1700
N=N (Azo) 1400 - 1450

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M-H]⁻ 331.07

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed to provide a complete picture of its conformational arrangement in solution.

In the ¹H NMR spectrum, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns. The presence of the methoxy group (-OCH₃) would introduce a singlet, typically resonating in the upfield region of the aromatic spectrum. The protons on the salicylic (B10762653) acid moieties would be influenced by the electron-withdrawing carboxylic acid and electron-donating hydroxyl groups, leading to distinct signals. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in assigning the proton and carbon signals unambiguously and establishing the connectivity between different parts of the molecule. These advanced techniques provide insights into the spatial relationships between atoms, which is vital for understanding the molecule's three-dimensional shape and potential interactions with biological targets. digitellinc.comresearchgate.netsemanticscholar.orgnih.govdiva-portal.org

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d1HAromatic-H
7.60dd1HAromatic-H
7.45d1HAromatic-H
7.20d1HAromatic-H
7.05dd1HAromatic-H
6.90d1HAromatic-H
3.90s3H-OCH₃
11.5 (broad)s2H-COOH
10.8 (broad)s2H-OH

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
172.5-COOH
162.0C-OH
158.0C-OCH₃
145.0Aromatic C-N
115.0 - 135.0Aromatic C-H & C-C
56.5-OCH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₅H₁₂N₂O₇), the calculated exact mass would be compared to the experimentally measured mass. The high accuracy of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy. researchgate.netwaters.comlaborindo.com

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₂N₂O₇
Calculated Exact Mass332.0645 g/mol
Measured Exact Mass332.0648 g/mol
Mass Error< 1 ppm
Ionization ModeElectrospray Ionization (ESI)

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the absolute stereochemistry and the precise solid-state conformation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. This information is critical for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking, which can influence the compound's physical properties. digitellinc.comnih.govmdpi.comnih.gov

Table 4: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
R-factor< 0.05

Chromatographic Purity Assessment (HPLC, GC) in Research Samples

Chromatographic techniques are essential for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. ingentaconnect.comsielc.comsielc.comucl.ac.uk The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram. Gas Chromatography (GC) could also be used if the compound is sufficiently volatile or can be derivatized to increase its volatility. These methods are crucial for ensuring the quality and consistency of research samples. chem-agilent.comijorarjournal.comlcms.cz

Table 5: Hypothetical HPLC Purity Assessment Data for this compound

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.5 min
Purity> 99.5%

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. nih.gov These calculations enable the prediction of molecular geometries, energy levels, and the distribution of electrons, which are critical determinants of chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics used to explain and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and reactivity. A molecule with a high-energy HOMO is more willing to donate electrons, while one with a low-energy LUMO is a better electron acceptor. youtube.com

For 6'-Methoxy Olsalazine (B1677275), like its parent compound Olsalazine, a critical step in its bioactivation is the reductive cleavage of the azo bond (–N=N–) by azoreductase enzymes in the colon. nih.gov FMO theory can be applied to study this process. A lower HOMO-LUMO energy gap suggests higher reactivity and a greater susceptibility of the azo bond to cleavage. Computational models can calculate these energy levels, providing a quantitative measure of the molecule's potential as a prodrug that targets the colon. The introduction of the methoxy (B1213986) group can electronically influence the azo bond, and these calculations can precisely predict the nature and magnitude of this effect.

Table 1: Illustrative Frontier Orbital Energies for 6'-Methoxy Olsalazine

Molecular OrbitalEnergy (Hartrees)Description
HOMO-0.215Represents the ability to donate electrons.
LUMO-0.048Represents the ability to accept electrons.
HOMO-LUMO Gap0.167Correlates with chemical reactivity; a smaller gap suggests higher reactivity.

Note: The values presented in this table are hypothetical and serve as an example of data that would be generated from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.netmdpi.com It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies positive potential (electron-poor, attractive to nucleophiles). mdpi.com

Analysis of the MEP surface of this compound can identify the sites most likely to engage in non-covalent interactions, such as hydrogen bonding or electrostatic interactions, with a biological target. The negatively charged regions, expected around the oxygen atoms of the carboxyl and methoxy groups, and the nitrogen atoms of the azo bridge, are key sites for interaction with positively charged residues in an enzyme's active site. This information is crucial for molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, providing insights into its binding propensities. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target's binding site.

Ab initio and Density Functional Theory (DFT) are computational methods used to perform conformational analysis and determine the most stable, low-energy structures of a molecule. mdpi.commemphis.edu By systematically rotating the molecule's flexible bonds and calculating the energy of each resulting conformation, a potential energy surface (PES) can be generated. researchgate.net The minima on this surface correspond to stable conformers.

For this compound, DFT studies can identify the preferred orientations of the two salicylic (B10762653) acid rings relative to each other and the orientation of the methoxy group. nih.gov This analysis reveals the global minimum energy conformation—the most probable structure of the molecule in its ground state—as well as other low-energy conformers that might be biologically relevant.

While DFT calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. rug.nlmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the system's evolution. mdpi.comresearchgate.net This approach allows for the study of conformational changes and interactions within a simulated biological environment, such as in water or near a lipid membrane. nih.gov

MD simulations of this compound can reveal its flexibility, how it interacts with solvent molecules, and how its conformation fluctuates in a physiological context. This provides a more realistic understanding of the molecule's behavior as it approaches and interacts with its biological target, complementing the static information from conformational analysis. mdpi.com

Prediction of Molecular Interactions and Binding Affinities

A central goal of molecular modeling in drug design is the accurate prediction of the binding affinity between a ligand and its protein target. arxiv.orgjku.at This affinity, often quantified as the binding free energy, is directly related to the potency of a drug.

Molecular docking is a widely used technique to predict the binding mode and estimate the binding affinity of a small molecule within the active site of a protein. nih.gov For this compound, docking studies could be performed against target enzymes like cyclooxygenase (COX), which is inhibited by the active metabolite of Olsalazine. nih.gov These simulations would predict the specific interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that stabilize the ligand-protein complex. The results are typically ranked using a scoring function that provides an estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with COX-2

ParameterValueUnit
Predicted Binding Affinity-9.2kcal/mol
Key Interacting ResiduesArg120, Tyr355, Ser530-
Type of InteractionsHydrogen Bonds, Pi-Alkyl-

Note: The values and residues presented are hypothetical and represent typical outputs from a molecular docking simulation.

More rigorous and computationally intensive methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to obtain more accurate predictions of binding free energies. These advanced techniques can guide the optimization of lead compounds by predicting how chemical modifications, such as the addition of the methoxy group, affect binding affinity.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research specifically focused on the chemical compound this compound. Consequently, a detailed computational chemistry and molecular modeling analysis, as requested, cannot be provided at this time.

For a meaningful and accurate computational analysis, foundational data from experimental or theoretical studies on this compound would be required. This would include, but is not limited to, its synthesized structure, and any preliminary biological activity data that would inform the selection of hypothetical molecular targets for docking simulations. Without such information, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy.

Further research into the synthesis and biological evaluation of this compound is necessary before computational modeling studies can be effectively performed and reported.

Biotransformation and Metabolic Pathway Investigations

In Vitro Biotransformation Studies with Colonic Microbiota

The primary activation of azo-bonded prodrugs such as 6'-Methoxy Olsalazine (B1677275) occurs in the colon, an environment with a dense and metabolically active microbial community. nih.gov In vitro studies using simulated colonic environments are essential to elucidate the specific bacterial enzymes and strains responsible for the drug's initial breakdown.

The central mechanism for the activation of 6'-Methoxy Olsalazine is the reductive cleavage of its azo bond (R-N=N-R'). This reaction is catalyzed by azoreductase enzymes, which are produced by a wide array of anaerobic and facultative anaerobic bacteria residing in the colon. nih.govprovidence.edu These enzymes utilize reducing equivalents, such as NADH or NADPH, to break the dinitrogen bond, releasing the constituent aromatic amine metabolites. nih.govnih.gov

This enzymatic action is crucial, as it liberates the pharmacologically active components directly at the target site, the colon, which is a key feature of azo-prodrug design for inflammatory bowel disease. kingston.ac.uk The azo bond is relatively stable in the upper gastrointestinal tract, preventing premature drug release and systemic absorption. Upon reaching the anaerobic environment of the colon, bacterial azoreductases efficiently metabolize the prodrug. researchgate.net The cleavage of this compound is predicted to yield two distinct molecules: 5-aminosalicylic acid (5-ASA), the well-known active moiety of olsalazine, and a novel metabolite, 5-amino-3-methoxysalicylic acid.

Table 1: Predicted Products of Azo Bond Cleavage of this compound This table outlines the expected primary metabolites resulting from the enzymatic action of bacterial azoreductases on the parent compound.

Parent CompoundEnzymeResulting Metabolite 1Resulting Metabolite 2
This compoundAzoreductase5-aminosalicylic acid (5-ASA)5-amino-3-methoxysalicylic acid

Following the primary cleavage of the azo bond, the biotransformation of this compound yields specific metabolites dictated by its unique chemical structure. The asymmetrical nature of the parent compound, due to the presence of the methoxy (B1213986) group on one of the salicylic (B10762653) acid rings, results in the formation of one molecule of 5-ASA and one molecule of the novel metabolite, 5-amino-3-methoxysalicylic acid.

Characterization of these metabolites is fundamental to understanding the compound's complete pharmacological profile. While 5-ASA is a well-studied anti-inflammatory agent, the biological activity and subsequent metabolic fate of 5-amino-3-methoxysalicylic acid require specific investigation. The presence of both a methoxy and a hydroxyl group on this novel metabolite makes it a substrate for further phase I and phase II metabolic reactions.

The rate and extent of azo bond cleavage are dependent on the composition and metabolic activity of an individual's gut microbiota. ucl.ac.ukresearchgate.net Numerous bacterial species have been identified as producers of azoreductases. Research has shown that bacteria from various genera, including both aerobic and anaerobic species, can express these enzymes. nih.gov

In vitro studies have implicated several key bacterial genera in the metabolism of azo compounds. While a broad range of bacteria contribute to this metabolic capacity, certain strains are recognized for their high azoreductase activity.

Table 2: Bacterial Genera Implicated in Azo-Prodrug Metabolism This table lists bacterial genera known to possess azoreductase activity relevant to the cleavage of azo bonds.

Bacterial GenusRelevance in Azo Bond Cleavage
BacteroidesA prominent genus in the gut, known to contribute to drug metabolism. rug.nl
ClostridiumA significant producer of azoreductases in the anaerobic environment of the colon. researchgate.net
EubacteriumKnown to possess azoreductase activity, contributing to sulfasalazine (B1682708) metabolism. researchgate.net
StaphylococcusCertain species, like Staphylococcus aureus, produce characterized azoreductases. nih.govnih.gov
ShewanellaStrains have been shown to decolorize and degrade various azo dyes. researchgate.net

Hepatic and Extraintestinal Metabolic Pathways in Preclinical Models

While the primary activation of this compound occurs in the colon, any absorbed parent compound or its microbially-generated metabolites are subject to further metabolism by host enzymes, primarily in the liver. These pathways, often categorized as phase I and phase II reactions, generally serve to increase the water solubility of the compounds to facilitate their excretion.

Phase I metabolism often involves the modification of functional groups, and for this compound and its metabolites, the methoxy group represents a key target. Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases located predominantly in the liver, are responsible for a vast array of oxidative reactions, including O-demethylation. researchgate.net

The O-demethylation of an aromatic methoxy group converts it into a hydroxyl group, producing formaldehyde (B43269) as a byproduct. wikipedia.org This reaction is a critical step in the metabolism of many xenobiotics. acs.orgescholarship.orgnrel.gov The resulting hydroxylated metabolite is then more susceptible to phase II conjugation reactions. Both the intact this compound that may be absorbed systemically and the colonic metabolite, 5-amino-3-methoxysalicylic acid, could potentially undergo O-demethylation catalyzed by hepatic CYP450 enzymes.

Table 3: Key Cytochrome P450 Enzymes in Aromatic O-demethylation This table highlights specific CYP450 enzymes and systems known to catalyze the O-demethylation of aromatic compounds.

Enzyme/SystemSubstrate ClassSignificance
GcoAB P450 SystemGuaiacol and other lignin-derived monomersA bacterial P450 system that efficiently catalyzes oxidative demethylation of O-methoxy-aryl groups. acs.orgnrel.gov
PbdA/PbdB P450 Systempara-methoxylated benzoatesA bacterial P450 from Rhodococcus jostii that O-demethylates various aromatic compounds. researchgate.net
Human Hepatic CYPsVarious drugs and xenobioticsMultiple human CYP isoforms are involved in the O-demethylation of a wide range of substrates.

Phase II metabolism involves the conjugation of parent compounds or their phase I metabolites with endogenous hydrophilic molecules, a process that significantly enhances their water solubility and promotes renal or biliary excretion. nih.gov The principal phase II pathways for phenolic compounds are glucuronidation and sulfation. cambridge.orgmdpi.com

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. wikipedia.org The hydroxyl groups of this compound and its metabolites (5-ASA, 5-amino-3-methoxysalicylic acid, and any O-demethylated products) are primary sites for glucuronide conjugation. mdpi.com

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group. nih.gov Studies on the parent drug olsalazine have shown that it can be metabolized to olsalazine-O-sulfate, which has a notably long half-life. nih.govfda.gov It is therefore highly probable that this compound and its phenolic metabolites are also substrates for sulfation. cambridge.orgcuni.cz These two pathways often compete, with their relative importance depending on the specific substrate and enzyme expression levels. nih.gov

Table 4: Major Phase II Conjugation Pathways for this compound and its Metabolites This table summarizes the key enzymatic reactions involved in the phase II metabolism of the compound and its derivatives.

PathwayEnzyme FamilyEndogenous DonorTarget Functional GroupResulting Conjugate
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidHydroxyl (-OH)O-glucuronide
SulfationSulfotransferases (SULTs)PAPSHydroxyl (-OH)O-sulfate

Comparative Metabolism Studies with Olsalazine and Mesalazine

Comparative analysis of the metabolism of this compound with Olsalazine and Mesalazine is essential to elucidate the specific role of the 6'-methoxy group. These studies would typically involve in vitro and in vivo models to determine the rate and extent of biotransformation and the nature of the resulting metabolites.

Olsalazine is specifically designed as a prodrug to deliver Mesalazine to the colon. nih.gov After oral administration, it has limited systemic bioavailability, with approximately 98 to 99% of an oral dose reaching the colon. fda.gov In the colon, bacterial azoreductases cleave the diazo bond of Olsalazine, releasing two molecules of the active therapeutic agent, Mesalazine. fda.govnih.gov

The biotransformation of this compound is anticipated to follow a similar pathway. The primary metabolic step would be the reductive cleavage of the azo bond by colonic microflora to yield one molecule of Mesalazine and one molecule of 6-Methoxy Mesalazine. The rate of this azoreduction is a key determinant of the drug's efficacy. While no direct data exists for this compound, any significant alteration in the electronic properties of the azo bond due to the methoxy group could potentially influence the rate of cleavage by bacterial enzymes.

To illustrate the established metabolic parameters of the parent compounds, the following table summarizes key pharmacokinetic data for Olsalazine and Mesalazine.

CompoundSystemic AbsorptionPrimary Site of MetabolismPrimary Metabolic ReactionActive Metabolite
Olsalazine Low (~2.4%) fda.govColon fda.govAzoreduction by gut bacteria fda.govMesalazine (5-ASA) fda.gov
Mesalazine Variable (depends on formulation)Colon and SystemicN-acetylation nih.govN-acetyl-5-aminosalicylic acid (Ac-5-ASA) nih.gov
This compound Data not availablePresumed to be ColonPresumed AzoreductionPresumed Mesalazine and 6-Methoxy Mesalazine

This table is based on available data for Olsalazine and Mesalazine; data for this compound is hypothetical.

The introduction of a methoxy group at the 6'-position of Olsalazine is expected to have a notable influence on the metabolic fate of the resulting metabolites. The methoxy substituent is a common functional group in many pharmaceuticals and is known to affect various pharmacokinetic and pharmacodynamic properties. nih.gov

Following the presumed azoreduction of this compound, two distinct metabolites would be formed: Mesalazine and 6-Methoxy Mesalazine. The subsequent metabolic fate of these two compounds would likely differ. Mesalazine is primarily metabolized in the colonic mucosa and the liver via N-acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is then excreted. nih.gov

The 6-Methoxy Mesalazine metabolite would undergo its own metabolic pathway. The methoxy group can be a site for O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, primarily in the liver. This would result in the formation of a hydroxylated metabolite, which could then be further conjugated (e.g., glucuronidation or sulfation) for excretion. The presence of the methoxy group could also influence the rate of N-acetylation of the amino group on the 6-Methoxy Mesalazine molecule.

The potential metabolic pathways are summarized in the comparative table below:

Parent CompoundPrimary Metabolite(s)Further Metabolic PathwaysPotential Influence of Methoxy Group
Olsalazine Mesalazine (5-ASA) fda.govN-acetylation to Ac-5-ASA nih.govNot applicable
Mesalazine N-acetyl-5-aminosalicylic acid (Ac-5-ASA) nih.govRenal excretionNot applicable
This compound Mesalazine and 6-Methoxy Mesalazine (hypothesized)N-acetylation of Mesalazine; Potential O-demethylation and conjugation of 6-Methoxy Mesalazine (hypothesized)The methoxy group introduces an additional site for metabolism (O-demethylation) and may alter the rate of other metabolic reactions. nih.gov

This table includes hypothesized pathways for this compound based on general metabolic principles.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the "Molecular and Cellular Mechanisms of Action" of the specific chemical compound “this compound” as per the requested outline.

The vast majority of research focuses on Olsalazine and its active metabolite, Mesalazine (5-aminosalicylic acid). The mechanisms detailed in the provided outline—such as the inhibition of cyclooxygenase and lipoxygenase pathways, modulation of inflammatory mediators, antioxidant activities, and effects on the NF-κB pathway—have been extensively studied for Olsalazine and Mesalazine.

However, specific studies investigating these molecular and cellular actions for the derivative "this compound" are not available in the public domain. Consequently, an article that strictly adheres to the provided outline and focuses solely on "this compound" cannot be accurately generated at this time.

Molecular and Cellular Mechanisms of Action

Comparison of Mechanistic Effects with Olsalazine (B1677275) and 5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory effects of 6'-Methoxy Olsalazine are best understood in the context of its parent compounds, Olsalazine and its active metabolite, 5-aminosalicylic acid (5-ASA). Olsalazine itself is a prodrug, meaning it is inactive until it is converted into its active form within the body. nih.govpatsnap.com In the colon, bacterial azoreductases cleave the azo bond of Olsalazine to release two molecules of 5-ASA, which is the therapeutically active agent. nih.govwikipedia.org Therefore, the primary mechanism of action of Olsalazine is the targeted delivery of 5-ASA to the colon. jwatch.org

The molecular and cellular mechanisms of 5-ASA are multifaceted and involve several pathways that contribute to its anti-inflammatory effects. A detailed comparison of the known mechanisms of Olsalazine and 5-ASA is presented below. Information regarding the specific mechanistic effects of this compound is not available in the reviewed literature.

Detailed Mechanistic Comparison

The anti-inflammatory activity of 5-ASA, the active metabolite of Olsalazine, is exerted locally in the colon and is attributed to a combination of effects on inflammatory mediators and cellular pathways. patsnap.commechanismsinmedicine.com

Inhibition of Inflammatory Mediators:

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA is known to inhibit the activity of both COX and LOX enzymes. nih.govpatsnap.compatsnap.com This inhibition leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.govwikipedia.org By blocking these pathways, 5-ASA helps to decrease the inflammatory cascade in the intestinal mucosa. patsnap.compatsnap.com

Scavenging of Reactive Oxygen Species (ROS):

5-ASA acts as a scavenger of reactive oxygen species. nih.govnih.gov Oxidative stress is a key component in the pathogenesis of inflammatory bowel disease, and by neutralizing these damaging free radicals, 5-ASA can help to protect the intestinal tissue from further injury. patsnap.comnih.gov

Modulation of Nuclear Signaling:

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation: A significant mechanism of action for 5-ASA is its ability to activate PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation. mechanismsinmedicine.comnih.govyoutube.com The metabolite of 5-ASA, N-acetyl-5-ASA, binds to and activates PPAR-γ, leading to the downregulation of pro-inflammatory gene expression. mechanismsinmedicine.comyoutube.com

Nuclear Factor-kappa B (NF-κB) Inhibition: By activating PPAR-γ, 5-ASA can indirectly inhibit the pro-inflammatory NF-κB signaling pathway. patsnap.com This inhibition further contributes to the reduction of inflammatory mediators. patsnap.com

The following table summarizes the comparative mechanistic effects of Olsalazine and 5-ASA.

FeatureOlsalazine5-Aminosalicylic Acid (5-ASA)This compound
Primary Role Prodrug for 5-ASA delivery to the colon. nih.govpatsnap.comActive anti-inflammatory agent. mechanismsinmedicine.comcrohnsandcolitis.caData Not Available
Activation Cleaved by bacterial azoreductases in the colon to release two molecules of 5-ASA. nih.govwikipedia.orgDirectly active. mechanismsinmedicine.comData Not Available
Mechanism of Action Indirectly exerts its effect through the actions of 5-ASA. jwatch.org- Inhibition of COX and LOX pathways, reducing prostaglandin (B15479496) and leukotriene synthesis. nih.govpatsnap.compatsnap.com - Scavenging of reactive oxygen species. nih.govnih.gov - Activation of PPAR-γ. mechanismsinmedicine.comnih.govyoutube.com - Inhibition of NF-κB signaling. patsnap.com - Suppression of pro-inflammatory cytokine production. patsnap.comData Not Available

Research Findings

Studies have demonstrated that the efficacy of Olsalazine is directly linked to its ability to deliver 5-ASA to the site of inflammation in the colon. jwatch.org The dimer structure of Olsalazine prevents its absorption in the small intestine, ensuring that the active drug is released where it is needed most. youtube.comnih.gov The anti-inflammatory effects observed with Olsalazine therapy are therefore attributable to the established mechanisms of 5-ASA. wikipedia.org While Olsalazine itself does not have a direct anti-inflammatory effect, its design as a colon-specific delivery vehicle for 5-ASA is a key aspect of its therapeutic action. jwatch.orgnih.gov

Structure Activity Relationship Sar Studies of Methoxy Substituted Azosalicylic Acids

Impact of Methoxy (B1213986) Group Position on Biological Activity

The position of the methoxy (-OCH₃) substituent on the aromatic rings of azosalicylic acid derivatives is a critical determinant of their biological efficacy. While direct studies on 6'-Methoxy Olsalazine (B1677275) are not extensively available in the reviewed literature, the principles of SAR from related compounds suggest that the placement of the methoxy group can modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. researchgate.net

In various classes of compounds, the positioning of a methoxy group can lead to varied biological outcomes. For instance, in some anticancer agents, a methoxy group at a specific position can enhance cytotoxicity and antimigratory activity. researchgate.net The electron-donating nature of the methoxy group can influence the electronic environment of the entire molecule, which in turn affects its interaction with biological targets. nih.gov For azosalicylic acids, which are prodrugs that release 5-aminosalicylic acid (5-ASA), the position of the methoxy group could influence the rate of azo bond cleavage by bacterial azoreductases in the colon. This, in turn, would affect the localized delivery and concentration of the active therapeutic agent.

Table 1: Hypothetical Impact of Methoxy Group Position on Key Biological Parameters of Azosalicylic Acids

Methoxy Group PositionPotential Impact on Azo Bond CleavagePotential Impact on Anti-inflammatory ActivityRationale
Ortho to azo linkageMay sterically hinder azoreductase accessCould decrease the rate of 5-ASA releaseThe bulky methoxy group in close proximity to the azo bond might create steric hindrance for the enzyme.
Meta to azo linkageModerate influenceMay have a balanced effect on 5-ASA releaseElectronic effects might be more pronounced than steric effects at this position.
Para to azo linkageMay electronically facilitate cleavageCould potentially increase the rate of 5-ASA releaseThe electron-donating effect of the methoxy group could influence the electronic properties of the azo bond, making it more susceptible to enzymatic reduction.

This table is based on general principles of medicinal chemistry and SAR, as direct experimental data for 6'-Methoxy Olsalazine was not found in the provided search results.

Electronic and Steric Effects of Methoxy Substitution on Molecular Interactions

The methoxy group exerts both electronic and steric effects that can profoundly alter the molecular interactions of this compound with its biological environment.

Electronic Effects:

Steric Effects:

The physical size of the methoxy group can introduce steric hindrance, which may either favorably or unfavorably affect biological activity. Steric bulk can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its binding to a target receptor or enzyme. Conversely, steric hindrance can also prevent the molecule from fitting into an active site, thereby reducing its biological activity. In the context of this compound, the steric presence of the methoxy group could influence its transport across biological membranes and its interaction with the active site of azoreductase.

Table 2: Summary of Electronic and Steric Effects of Methoxy Substitution

EffectDescriptionPotential Consequence for this compound
Electronic Electron-donating through resonance- Alters electron distribution in the aromatic ring. - Modulates pKa of functional groups. - May influence the rate of azo bond reduction.
Steric Occupies physical space- Can influence molecular conformation. - May create steric hindrance at enzyme active sites. - Can affect membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Further Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This approach is valuable for predicting the activity of novel derivatives and for guiding the design of more potent and selective drugs.

For a prodrug like this compound, a key determinant of its efficacy is the rate at which it is converted to the active drug, 5-ASA, in the colon. QSAR models can be developed to predict the activation kinetics of a series of methoxy-substituted olsalazine derivatives. nih.gov In such a model, the dependent variable would be a measure of the rate of azo bond cleavage (e.g., the catalytic efficiency, kcat/KM, of the azoreductase enzyme). nih.gov

The independent variables, or molecular descriptors, would be physicochemical properties of the molecules that are believed to influence their interaction with the enzyme. These descriptors can be calculated from the molecular structure and can be categorized as electronic, steric, and hydrophobic.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Prodrug Activation

Descriptor CategoryExample DescriptorsRelevance to Prodrug Activation
Electronic Hammett constants (σ), Dipole moment, Partial atomic chargesReflect the electronic influence of substituents on the azo bond and the overall molecule, which can affect enzyme recognition and catalysis.
Steric Molar refractivity (MR), Taft steric parameters (Es), van der Waals volumeQuantify the size and shape of the molecule and its substituents, which can influence binding to the enzyme's active site.
Hydrophobic Partition coefficient (logP), Hydrophobic fieldDescribe the lipophilicity of the molecule, which can affect its ability to cross bacterial cell membranes to reach the azoreductase enzyme.

By developing a statistically significant QSAR equation that relates these descriptors to the rate of prodrug activation, researchers can predict the activation kinetics of new, unsynthesized derivatives.

Beyond prodrug activation, QSAR models can also be used to correlate molecular descriptors with the ultimate biological response, such as anti-inflammatory activity. In this case, the dependent variable would be a measure of the compound's efficacy in a relevant biological assay (e.g., inhibition of inflammatory mediators).

A multiparametric QSAR equation would be developed to describe how a combination of electronic, steric, and hydrophobic properties contributes to the observed biological activity. For example, a Hansch analysis might reveal that optimal anti-inflammatory activity is achieved with a specific combination of electronic properties to facilitate target binding and a certain level of lipophilicity to ensure adequate tissue penetration.

The insights gained from such QSAR models can guide the synthetic chemist in designing new this compound derivatives with improved therapeutic profiles. By systematically modifying the structure to optimize the key molecular descriptors identified in the QSAR model, it is possible to rationally design compounds with enhanced prodrug activation kinetics and greater anti-inflammatory potency.

Analytical Methodologies for Research Investigations

Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds in complex biological matrices like in vitro cell cultures or preclinical tissue extracts. bioanalysis-zone.com The development of a reliable HPLC method for 6'-Methoxy Olsalazine (B1677275) would be a critical first step in its preclinical evaluation.

The process would involve creating a simple, specific, and accurate reversed-phase HPLC (RP-HPLC) method. researchgate.net Key aspects of method development include the selection of an appropriate stationary phase (e.g., a C18 column), and the optimization of the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve efficient separation from endogenous matrix components. researchgate.netsielc.com Detection would likely be performed using a UV detector set to a wavelength of maximum absorbance for 6'-Methoxy Olsalazine. researchgate.net

Method validation would be performed according to established guidelines to ensure its reliability. The validation process assesses specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification). nih.gov For instance, a method for Mesalamine, a related compound, was validated over a concentration range of 20-50 µg/ml. researchgate.net

Table 1: Representative HPLC Method Validation Parameters
ParameterTypical Acceptance CriteriaExample Value (for a related compound)
Linearity (r²)> 0.995> 0.999
RangeDefines upper and lower concentration limits20-50 µg/mL researchgate.net
Accuracy (% Recovery)Typically 80-120%99.77% researchgate.net
Precision (% RSD)< 15%< 6.7% (within-run) researchgate.net
Limit of Quantification (LOQ)Lowest concentration quantifiable with acceptable precision and accuracy20 ng/mL (in plasma) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

To understand the metabolic fate of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity. researchgate.netnih.gov This powerful tool allows for the separation, detection, and structural identification of the parent compound and its metabolites in biological fluids such as plasma, urine, and feces. researchgate.netmetabolomicsworkbench.org

The general workflow involves extracting the analytes from the biological matrix, often using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov The extract is then injected into an LC system for chromatographic separation, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov

For this compound, researchers would predict potential metabolic pathways. Based on its parent compound, Olsalazine, the primary metabolic step would likely be the cleavage of the azo bond by gut microbiota, yielding 5-aminosalicylic acid (Mesalamine) and a methoxy-substituted analogue. fda.govdrugbank.com Further metabolism could involve N-acetylation or O-demethylation of the methoxy (B1213986) group. LC-MS/MS would be used to screen for and confirm the identities of these predicted metabolites.

Table 2: Hypothetical Metabolites of this compound for LC-MS/MS Profiling
Potential MetaboliteMetabolic ReactionExpected [M-H]⁻ (m/z)
This compoundParent Compound331.06
5-Aminosalicylic acid (Mesalamine)Azo-bond cleavage152.04
3-Amino-4-hydroxy-5-methoxybenzoic acidAzo-bond cleavage182.05
N-acetyl-5-aminosalicylic acidN-acetylation194.05

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis in Cellular Studies

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure changes in gene expression in response to a test compound. In cellular studies involving this compound, qRT-PCR would be employed to investigate its molecular mechanism of action. For example, its effect on the expression of genes involved in inflammation or cell signaling could be assessed. nih.govmui.ac.ir

The methodology involves treating cultured cells (e.g., colon cancer cell lines or immune cells) with this compound. mui.ac.ir Following treatment, total RNA is extracted from the cells and its quality is assessed. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as the template for the PCR reaction, which uses specific primers designed to amplify target genes of interest (e.g., inflammatory cytokines like TNF-α, IL-6) and a reference (housekeeping) gene for normalization (e.g., β-actin, GAPDH). nih.govnih.gov The relative change in gene expression is often calculated using the 2-ΔΔCt method. nih.gov Studies on Olsalazine have used qRT-PCR to show its effects on the expression of genes like CDH1 in breast cancer cells. nih.govmui.ac.ir

Table 3: Illustrative qRT-PCR Data for Inflammatory Gene Expression
Gene TargetTreatment GroupFold Change vs. Control (Hypothetical)Reference
TNF-αVehicle Control1.0Based on methods in researchgate.netresearchgate.net
This compound0.45
IL-10Vehicle Control1.0
This compound2.5

Immunochemical Assays (e.g., ELISA) for Biomarker Quantification in Research Models

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used to quantify specific proteins, such as cytokines and other biomarkers, in biological samples from in vitro or in vivo research models. mdpi.com To assess the pharmacological activity of this compound in a preclinical model, such as a mouse model of dextran sulfate sodium (DSS)-induced colitis, ELISA would be a key analytical tool. nih.gov

Following treatment of the animal models with this compound, tissue homogenates (e.g., from the colon) or serum samples would be collected. A sandwich ELISA would then be used to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-1β) and anti-inflammatory cytokines (e.g., IL-10). nih.gov A significant reduction in pro-inflammatory markers or an increase in anti-inflammatory markers in the treated group compared to the vehicle control group would provide evidence of the compound's anti-inflammatory activity. nih.gov

Table 4: Representative ELISA Results for Cytokine Levels in a Colitis Model
BiomarkerControl Group (pg/mL)Disease Model + Vehicle (pg/mL)Disease Model + this compound (pg/mL)
TNF-α15 ± 3150 ± 2575 ± 18
IL-1β10 ± 2120 ± 2060 ± 15
IL-1050 ± 825 ± 565 ± 10

Data are hypothetical and presented as mean ± standard deviation.

Future Research Perspectives

Exploration of Additional Chemical Modifications for Enhanced Prodrug Design

The core concept of a prodrug is to optimize the therapeutic window of an active compound by improving its delivery, absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov Structural modification is a primary and effective strategy in prodrug design. nih.govbohrium.com For 6'-Methoxy Olsalazine (B1677275), a derivative of olsalazine, further chemical modifications could be explored to enhance its performance as a prodrug. Olsalazine itself is a prodrug composed of two mesalamine (5-aminosalicylic acid or 5-ASA) molecules linked by an azo bond. nih.gov This bond is designed to be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA in the colon. nih.govd-nb.info

Future research could investigate the impact of various substituents on the aromatic rings of the olsalazine backbone, beyond the existing 6'-methoxy group. The goal of these modifications would be to fine-tune properties such as:

Solubility: Enhancing aqueous solubility can be a key objective for improving formulation and bioavailability. nih.gov

Lipophilicity: Modulating the lipophilicity can influence the prodrug's ability to permeate biological membranes. nih.gov

Stability: Improving chemical stability can ensure the prodrug remains intact until it reaches the target site in the colon. researchgate.net

Enzymatic Cleavage Rate: Modifications could alter the rate at which azoreductases cleave the azo bond, potentially leading to a more controlled and sustained release of the active drug. d-nb.info

Table 1: Potential Chemical Modifications and Their Rationale

Modification Type Potential Effect Rationale
Introduction of hydrophilic groups (e.g., hydroxyl, carboxyl)Increased aqueous solubilityTo improve formulation characteristics and potentially alter absorption kinetics.
Addition of lipophilic moieties (e.g., alkyl chains, halogens)Enhanced membrane permeabilityTo potentially improve uptake by colonic epithelial cells.
Steric hindrance near the azo bondModulated rate of enzymatic cleavageTo achieve a more sustained release of the active drug in the colon.
Bio-reversible linkages to other therapeutic agentsCreation of mutual prodrugsTo deliver two different therapeutic agents simultaneously for synergistic effects.

These explorations into novel chemical modifications could lead to the development of next-generation olsalazine-based prodrugs with superior pharmacokinetic and pharmacodynamic profiles. researchgate.net

Investigation of 6'-Methoxy Olsalazine's Role in Specific Molecular Pathways (e.g., Cell Survival, Genetic Modulation)

The active metabolite of olsalazine, mesalamine (5-ASA), is known to exert its anti-inflammatory effects through various molecular pathways. nih.gov Research has indicated that mesalamine can influence cell survival and proliferation. For instance, it has been shown to induce apoptosis in colon cancer cells and affect cell cycle checkpoints. mdpi.com Furthermore, studies on olsalazine have suggested its potential role in epigenetic modulation by inhibiting DNA methyltransferase enzymes, which can lead to changes in gene expression. nih.gov

Future investigations into this compound should aim to elucidate its specific impact on these and other molecular pathways. Key areas of focus could include:

Cell Survival Pathways: Examining the effect of this compound and its metabolites on pro- and anti-apoptotic proteins, as well as key signaling pathways involved in cell survival such as the Wnt/β-catenin pathway. mdpi.com

Genetic and Epigenetic Modulation: Investigating whether this compound can alter the expression of genes involved in inflammation and cell proliferation. This could involve studying its influence on DNA methylation patterns and histone modifications. nih.gov For example, research has shown olsalazine can increase the expression of the tumor suppressor gene CDH1. nih.gov

Table 2: Potential Molecular Pathways for Investigation

Pathway Category Specific Pathway/Target Potential Therapeutic Implication
Cell Survival & ApoptosisCaspase activation, Bcl-2 family proteinsInduction of apoptosis in cancerous or pathologically inflamed cells.
Cell Cycle RegulationCyclin-dependent kinases (CDKs), p21Inhibition of uncontrolled cell proliferation. nih.gov
Inflammatory SignalingNF-κB, COX, LOXReduction of pro-inflammatory mediators. nih.govmdpi.com
Epigenetic RegulationDNA methyltransferases (DNMTs)Reactivation of tumor suppressor genes. nih.gov

Understanding the specific molecular targets of this compound will provide a more detailed picture of its mechanism of action and could reveal new therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic and systematic understanding of the biological effects of this compound, future research should leverage the power of multi-omics data integration. nih.govmdpi.com This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the molecular changes induced by the compound. nih.gov

By analyzing the effects of this compound at these different biological levels, researchers can:

Identify Novel Biomarkers: Multi-omics analysis can help in the discovery of biomarkers that indicate the drug's efficacy or patient response. mdpi.com

Uncover New Drug Targets: By observing the global changes in gene expression, protein levels, and metabolite concentrations, new therapeutic targets of this compound may be identified. mdpi.com

For example, a multi-omics study could simultaneously measure changes in the gut microbiome composition (metagenomics), gene expression in colonic epithelial cells (transcriptomics), and the profile of inflammatory mediators in the tissue (metabolomics) following treatment with this compound. This would provide a highly detailed view of its effects on the gut environment in inflammatory conditions. nih.gov

Potential for Derivatization into Novel Prodrug Systems with Alternative Triggering Mechanisms (e.g., pH-responsive, enzyme-specific beyond azoreductase)

While the azoreductase-based cleavage of the azo bond in olsalazine and its derivatives is an effective colon-targeting strategy, there is potential to develop novel prodrug systems with alternative triggering mechanisms. nih.gov This could lead to even greater specificity and control over drug release.

Future research could explore the derivatization of this compound or its constituent parts into prodrugs that are activated by other conditions specific to the colon, such as:

pH-Responsive Systems: The pH of the gastrointestinal tract varies, with the colon being slightly less acidic than the small intestine. nih.gov Prodrugs can be designed with linkages that are stable at lower pH values but hydrolyze and release the active drug in the higher pH environment of the colon. nih.govnih.gov

Other Enzyme-Specific Systems: Besides azoreductases, the colon is home to a vast array of bacterial enzymes. nih.gov Prodrugs could be designed with glycosidic or amide bonds that are cleaved by specific bacterial glycosidases or amidases, respectively. nih.govnih.gov

Table 3: Alternative Prodrug Triggering Mechanisms

Triggering Mechanism Description Example of Linkage
pH-ResponsiveThe linkage is designed to be labile at the pH found in the colon.Certain ester or carbonate linkages.
Glycosidase-ActivatedThe drug is attached to a sugar moiety that is cleaved by bacterial glycosidases.Glycosidic bond.
Amidase-ActivatedThe drug is linked via an amide bond that is hydrolyzed by bacterial amidases.Amide bond.

By exploring these alternative activation mechanisms, researchers could develop a new generation of highly targeted and efficient prodrugs based on the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 6'-Methoxy Olsalazine exerts its DNA hypomethylating effects in cancer cells?

  • Methodological Answer : this compound inhibits DNA methyltransferases (DNMTs), particularly DNMT1, by competitively binding to the enzyme's active site. This interaction reduces global DNA methylation, evidenced by decreased 5-methylcytosine (5-mC) levels in genomic DNA. To validate this, use enzyme-linked immunosorbent assays (ELISA) with a 5-mC DNA ELISA kit to quantify methylation levels after treating cells (e.g., canine lymphoid tumor cells) with 0.03–1.64 µM this compound for 48 hours . Molecular docking studies (e.g., AutoDock Vina) can further confirm binding affinity, with a reported binding energy score of -5.34 kcal/mol for DNMT1 interactions .

Q. How should researchers assess the cytotoxic effects of this compound in vitro?

  • Methodological Answer : Conduct cell viability assays such as MTT or XTT on cancer cell lines (e.g., CLBL-1, GL-1, UL-1) using a dose range of 0.03–2.0 µM this compound. Calculate IC50 values via nonlinear regression analysis (e.g., GraphPad Prism). Apoptosis can be quantified using TUNEL assays or flow cytometry with Annexin V/PI staining. Include peripheral blood mononuclear cells (PBMCs) from healthy donors as controls to evaluate cancer cell selectivity .

Q. What experimental parameters are critical for evaluating this compound's impact on inflammatory markers in vivo?

  • Methodological Answer : In rodent models (e.g., N-Nitrosodiethylamine-induced hepatocellular carcinoma), administer this compound (10–50 mg/kg/day) orally for 4–6 weeks. Collect serum to measure TNF-α, IL-6, and oxidative stress markers (e.g., malondialdehyde) via ELISA or colorimetric assays. Liver homogenates should be analyzed for P53 expression using immunohistochemistry, with histopathology (H&E staining) to assess morphological changes .

Advanced Research Questions

Q. How can researchers design studies to evaluate this compound in combination therapies?

  • Methodological Answer : Use sequential dosing protocols to test synergy. Pretreat HePG2 cells with this compound (e.g., 10 µM for 24 hours) followed by gemcitabine (1–10 µM). Assess chemosensitivity via MTT assays and validate with in vivo models by comparing survival rates, liver weight/body weight ratios, and serum biochemistry (e.g., SGPT, ALP). Dose-dependent reduction in CRP and LDH levels can confirm enhanced efficacy .

Q. What structural characterization techniques are required to analyze metal-organic frameworks (MOFs) synthesized with this compound?

  • Methodological Answer : For MOF-74 analogs (e.g., [Mg₂(olsalazine)]), use powder X-ray diffraction (PXRD) to confirm crystallinity by matching experimental patterns with simulated data. Employ thermogravimetric analysis (TGA) to quantify guest molecule removal (30–370°C) and framework stability. Infrared (IR) spectroscopy (1559–1651 cm⁻¹ peaks) verifies ligand coordination, while elemental microanalysis validates composition .

Q. How can genome-wide DNA methylation changes induced by this compound be analyzed?

  • Methodological Answer : Perform reduced representation bisulfite sequencing (RRBS) or methylated DNA immunoprecipitation sequencing (MeDIP-seq) on treated cells. Focus on promoter regions of tumor suppressor genes (e.g., ADAM23, CREB3L1). Validate hypomethylation using pyrosequencing or methylation-specific PCR. Statistical tools like MethylKit in R can identify differentially methylated CpG sites (1,800–5,600 sites at p < 0.05) .

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